4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 131275-92-8
VCID: VC21237272
InChI: InChI=1S/C18H18ClNO2/c1-20-7-6-14-8-17(19)18(22)9-15(14)16(10-20)13-4-2-12(11-21)3-5-13/h2-5,8-9,11,16,22H,6-7,10H2,1H3
SMILES: CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl
Molecular Formula: C18H18ClNO2
Molecular Weight: 315.8 g/mol

4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde

CAS No.: 131275-92-8

Cat. No.: VC21237272

Molecular Formula: C18H18ClNO2

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde - 131275-92-8

Specification

CAS No. 131275-92-8
Molecular Formula C18H18ClNO2
Molecular Weight 315.8 g/mol
IUPAC Name 4-(8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde
Standard InChI InChI=1S/C18H18ClNO2/c1-20-7-6-14-8-17(19)18(22)9-15(14)16(10-20)13-4-2-12(11-21)3-5-13/h2-5,8-9,11,16,22H,6-7,10H2,1H3
Standard InChI Key GECMTWMUNOQORY-UHFFFAOYSA-N
SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl
Canonical SMILES CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator